3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and an oxazolidine-2,4-dione structure
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have been reported to target various cancer cell lines .
Mode of Action
Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells lines .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
The synthesis of similar compounds has been reported to involve pd-catalyzed arylation and noyori asymmetric hydrogenation .
Biochemical Analysis
Biochemical Properties
Related compounds with the methylenedioxyphenyl group have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole structure.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Oxazolidine-2,4-dione Formation: This step involves the reaction of an amino acid derivative with a carbonyl compound to form the oxazolidine-2,4-dione ring.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrrolidine and oxazolidine-2,4-dione structures using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidine: Lacks the oxazolidine-2,4-dione moiety but shares the benzo[d][1,3]dioxole and pyrrolidine structures.
Oxazolidine-2,4-dione Derivatives: Compounds with similar oxazolidine-2,4-dione structures but different substituents on the pyrrolidine ring.
Uniqueness
3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c18-13-7-21-15(20)17(13)10-3-4-16(6-10)14(19)9-1-2-11-12(5-9)23-8-22-11/h1-2,5,10H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJBHCPPTBBRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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